N-(2-aminoethyl)benzamide

Catalog No.
S666213
CAS No.
1009-17-2
M.F
C9H12N2O
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-aminoethyl)benzamide

CAS Number

1009-17-2

Product Name

N-(2-aminoethyl)benzamide

IUPAC Name

N-(2-aminoethyl)benzamide

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C9H12N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)

InChI Key

NHWKHNPRDPAXLM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCN

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN

N-(2-aminoethyl)benzamide is a bifunctional building block characterized by a primary aliphatic amine and a UV-active benzamide moiety . In industrial and laboratory procurement, it is primarily sourced as a high-purity mono-protected diamine intermediate. Its dual functionality makes it highly valuable for the synthesis of unsymmetrical ethylenediamine derivatives, specialized polysiloxane ligands for metal scavenging[1], and biologically active heterocycles such as substituted imidazolines. By providing an established, stable mono-aroylated scaffold, it eliminates the need for complex desymmetrization protocols in the laboratory, offering a direct, high-yield route to complex molecular architectures.

Attempting to substitute N-(2-aminoethyl)benzamide with a generic, in situ mixture of ethylenediamine and benzoyl chloride typically results in poor selectivity, generating significant quantities of N,N'-dibenzoylethylenediamine and unreacted starting material [1]. This statistical mixture requires labor-intensive chromatographic separation or complex continuous-flow setups to isolate the desired mono-amide. Similarly, substituting it with the cyclized analog, 2-phenyl-2-imidazoline, restricts synthetic flexibility, as the pre-formed ring prevents the selective functionalization of the primary amine required for synthesizing acyclic unsymmetrical ligands or complex pharmaceutical conjugates.

Elimination of Bis-Acylation Byproducts in Unsymmetrical Ligand Synthesis

The direct procurement of N-(2-aminoethyl)benzamide bypasses the inherent statistical limitations of mono-acylating ethylenediamine. Standard batch acylation of ethylenediamine with benzoyl chloride typically yields a mixture containing up to 30-40% of the undesired N,N'-dibenzoylethylenediamine byproduct, even with an excess of diamine [1]. By utilizing pure N-(2-aminoethyl)benzamide, chemists achieve a quantitative starting baseline for secondary functionalization, improving the overall yield of unsymmetrical N,N'-disubstituted ethylenediamines by eliminating the primary purification bottleneck [1].

Evidence DimensionPrecursor purity and usable mono-amide yield
Target Compound Data>97% pure mono-benzoylated precursor (direct procurement)
Comparator Or Baseline~60-70% mono-amide yield (in situ batch synthesis from ethylenediamine)
Quantified Difference>30% increase in usable mono-amide material without chromatographic purification
ConditionsBatch organic synthesis for unsymmetrical diamine derivatives

Bypassing the desymmetrization step significantly reduces solvent waste and labor hours in the synthesis of complex ligands and pharmaceutical intermediates.

High-Efficiency Immobilization for Polysiloxane Ligand Systems

N-(2-aminoethyl)benzamide is highly effective as a building block for modified polysiloxane ligand systems used in heavy metal scavenging. When reacted with ethyl-2-iminobenzoate immobilized polysiloxane, the primary amine of N-(2-aminoethyl)benzamide forms a stable imino(N-2-aminoethyl)benzamide network [1]. Compared to unmodified silica or simple amine-functionalized resins, this specific benzamide-extended ligand system exhibits a high potential for the uptake of metal ions (such as Mn2+, Fe3+, Co2+, Ni2+, Cu2+, and Zn2+) with an exceptional recovery efficiency of 92–98% from primary metal complexes[1]. The benzamide moiety provides necessary steric and electronic properties that simpler aliphatic diamines lack.

Evidence DimensionMetal ion recovery efficiency
Target Compound DataImino(N-2-aminoethyl)benzamide polysiloxane ligand (92–98% recovery)
Comparator Or BaselineStandard simple amine-functionalized resins (typically <85% recovery under similar pH conditions)
Quantified Difference7-13% improvement in metal recovery efficiency
ConditionsHeavy metal uptake and recovery from primary metal complexes

Procuring this specific compound for resin functionalization ensures maximum efficiency and reusability in industrial wastewater treatment and catalytic metal recovery.

Synthetic Flexibility vs. Pre-Cyclized Imidazolines

While 2-phenyl-2-imidazoline is a common downstream product, starting syntheses from the acyclic N-(2-aminoethyl)benzamide allows for the selective N-alkylation of the primary amine prior to dehydrative cyclization [1]. Attempting to alkylate pre-cyclized 2-phenyl-2-imidazoline often leads to ring-opening or poor regiocontrol. Using the acyclic precursor ensures precise functionalization, enabling the high-yield synthesis of 1-substituted-2-phenylimidazolines which are critical pharmacophores in neuroprotective and anti-inflammatory drug discovery [1].

Evidence DimensionRegioselectivity in N-substitution
Target Compound DataAcyclic N-(2-aminoethyl)benzamide (allows complete regiocontrol prior to cyclization)
Comparator Or Baseline2-phenyl-2-imidazoline (prone to side reactions during direct substitution)
Quantified DifferenceComplete regiocontrol vs. mixed product formation
ConditionsSynthesis of 1-substituted-2-phenylimidazolines

Purchasing the acyclic precursor provides essential synthetic flexibility for medicinal chemistry programs targeting specific imidazoline receptor modulators.

Synthesis of Unsymmetrical Diamine Ligands

Procuring this compound is the optimal choice for generating mixed N,N'-disubstituted ethylenediamine ligands without the burden of purifying bis-acylated byproducts, streamlining the production of complex catalysts and APIs [1].

High-Efficiency Metal Scavenging Resins

Utilized in the preparation of modified polysiloxane ligand systems where the benzamide moiety enhances the structural integrity and metal uptake efficiency (92-98% recovery) compared to simple aliphatic amines [2].

Regiocontrolled Synthesis of Substituted Imidazolines

Selected over pre-cyclized 2-phenyl-2-imidazoline when acyclic N-alkylation is required prior to ring closure, enabling the precise synthesis of neuroprotective pharmacophores without competitive ring-opening side reactions [3].

XLogP3

0.1

LogP

0.06 (LogP)

Wikipedia

N-(2-aminoethyl)benzamide

Dates

Last modified: 08-15-2023

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